Product packaging for 5-Chloro-8-methoxychroman-4-one(Cat. No.:)

5-Chloro-8-methoxychroman-4-one

Cat. No.: B13057619
M. Wt: 212.63 g/mol
InChI Key: XXOQMJZVTJZSEH-UHFFFAOYSA-N
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Description

5-Chloro-8-methoxychroman-4-one ( 1344718-57-5) is a high-purity chemical reagent for research applications. With the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol, this compound is a derivative of the chroman-4-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . Chroman-4-one derivatives are recognized as a versatile heterobicyclic scaffold and a building block for the design and synthesis of novel lead compounds . Researchers are exploring this core structure for a wide spectrum of pharmacological activities, which includes anticancer, antioxidant, antimicrobial, and anti-inflammatory properties . Specifically, synthetic chroman-4-one analogs have demonstrated significant cytotoxic activity in anticancer research, making them compounds of interest for investigating new targets in cancer treatment . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClO3 B13057619 5-Chloro-8-methoxychroman-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

5-chloro-8-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9ClO3/c1-13-8-3-2-6(11)9-7(12)4-5-14-10(8)9/h2-3H,4-5H2,1H3

InChI Key

XXOQMJZVTJZSEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=O)CCO2

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 8 Methoxychroman 4 One and Its Analogues

Established Synthetic Routes to Substituted Chroman-4-ones

The construction of the chroman-4-one scaffold is a well-explored area of organic synthesis, with several reliable methods for generating this heterocyclic system.

Cyclization Reactions in Chroman-4-one Synthesis

A primary and efficient route to chroman-4-ones involves the cyclization of appropriately substituted precursors. One of the most common methods is the base-promoted intramolecular cyclization that follows an initial condensation. acs.org This typically involves a crossed aldol (B89426) condensation between a 2'-hydroxyacetophenone (B8834) and an aldehyde, which then undergoes an intramolecular oxa-Michael addition to form the chroman-4-one ring. acs.org The reaction conditions can be optimized, for instance, by using microwave irradiation to heat ethanolic mixtures in the presence of a base like N,N-diisopropylethylamine (DIPA), leading to low to high yields (17-88%) depending on the substrates. acs.orgnih.gov

Another powerful strategy is the radical cascade cyclization of 2-(allyloxy)arylaldehydes. researchgate.netmdpi.com This method can be triggered by various radical precursors to introduce diverse functional groups at the C3-position of the chroman-4-one scaffold. mdpi.com For example, a metal-free approach using (NH₄)₂S₂O₈ can initiate a decarboxylative radical cyclization with oxalates to produce ester-containing chroman-4-ones. mdpi.com

Reaction TypeKey Reagents & ConditionsSubstrate ExampleProduct YieldReference
Base-Promoted Condensation/CyclizationAldehyde, DIPA, EtOH, Microwave (160–170 °C)2'-hydroxyacetophenones17-88% acs.org
Radical Cascade Cyclization2-(allyloxy)arylaldehydes, Oxalates, (NH₄)₂S₂O₈, DMSO-H₂O (90 °C)2-(allyloxy)benzaldehyde52-85% mdpi.com
Domino Claisen Rearrangement/CyclizationAllyl phenyl ethers with enone, Microwave irradiationOrtho-allyloxy chalconesHigh researchgate.netthieme-connect.com

Reduction of Chroman-4-one Precursors

Chroman-4-ones can be reliably synthesized through the reduction of their unsaturated precursors, chromones. uni-konstanz.deresearchgate.net This transformation selectively reduces the double bond of the pyrone ring without affecting the carbonyl group. A variety of reduction methods are available, including:

Catalytic Hydrogenation: This involves using catalysts such as palladium, platinum, or Raney nickel. uni-konstanz.deresearchgate.net

Complex Metal Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) are effective. In some cases, the efficiency of NaBH₄ can be enhanced by catalysts like cobalt (II) porphyrins, affording high yields of the corresponding chroman-4-ols, which can be subsequently oxidized to chroman-4-ones. researchgate.net

Other Reducing Agents: Diisobutylaluminium hydride (DIBALH) and methods like catalytic transfer hydrogenation are also employed. uni-konstanz.deresearchgate.net

Reduction MethodReagent/CatalystPrecursorYieldReference
Catalytic HydrogenationPd, Pt, or Raney-NiChromonesVariable uni-konstanz.deresearchgate.net
Complex Hydride ReductionNaBH₄ / Cobalt (II) PorphyrinFunctionalized Chromones80-98% (to chroman-4-ol) researchgate.net
HydrosilylationHB(C₆F₅)₂ / HydrosilaneChromones and FlavonesVery Good organic-chemistry.org

Halogenation Strategies for Chlorinated Chromanone Systems

Introducing a chlorine atom onto the chromanone ring, as in 5-Chloro-8-methoxychroman-4-one, is typically achieved through electrophilic aromatic substitution. The position of chlorination is directed by the existing substituents on the benzene (B151609) ring. For the synthesis of the target compound, the 8-methoxy group is a strong activating, ortho-, para-director, while the carbonyl group is a deactivating, meta-director. The C5 position is ortho to the activating methoxy (B1213986) group, making it a favorable site for electrophilic attack.

The reaction generally involves treating the 8-methoxychroman-4-one precursor with a chlorinating agent in the presence of a Lewis acid catalyst. masterorganicchemistry.com Lewis acids like FeCl₃ or AlCl₃ "activate" the chlorine molecule, making it a much stronger electrophile for the aromatic ring to attack. masterorganicchemistry.com While direct chlorination of the specific 8-methoxychroman-4-one is not detailed in the provided results, the general principles of electrophilic halogenation on activated aromatic rings are well-established. masterorganicchemistry.com For analogous structures, bromination has been achieved using agents like pyridinium (B92312) tribromide (Py·Br₃). acs.org

Condensation Reactions for Derivatization

The chroman-4-one scaffold can be further functionalized through condensation reactions, most notably at the C3 position, which is adjacent to the carbonyl group. The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a prominent example. wikipedia.org This reaction occurs between a ketone with an α-hydrogen (like a chroman-4-one) and an aromatic carbonyl compound that lacks an α-hydrogen (like benzaldehyde). wikipedia.org

These reactions can be catalyzed by acids or bases. For instance, the condensation of chroman-4-ones with various aromatic aldehydes has been effectively carried out using Amberlyst-15, a solid acid catalyst, under microwave irradiation conditions, providing a facile route to 3-benzylidene-chroman-4-ones.

Advanced Synthetic Approaches and Reaction Conditions

Beyond established routes, advanced methodologies focus on improving efficiency, selectivity, and access to chiral compounds.

Catalytic Asymmetric Synthesis Methods

The development of chiral chroman-4-ones is of significant interest, and catalytic asymmetric synthesis provides the most elegant solution. These methods introduce chirality into the molecule with high enantioselectivity.

Key approaches include:

Asymmetric Conjugate Reduction: A highly efficient copper-catalyzed asymmetric conjugate reduction of chromones has been developed, yielding chiral chromanones in good yields (80-99%) and with excellent enantiomeric excess (94–>99% ee). rsc.org

Asymmetric Hydrogenation: Chiral iridium catalysts have been successfully used for the asymmetric hydrogenation of racemic 4-substituted chroman-2-ones via kinetic resolution, allowing for the synthesis of chiral primary alcohols and the recovery of enantioenriched chroman-2-ones. chinesechemsoc.org Similarly, Rh-catalyzed asymmetric hydrogenation of certain chromen-4-ones provides access to chiral chroman-4-ones with high enantioselectivity. organic-chemistry.org

Catalytic Enantioselective Annulation: N-Heterocyclic carbenes (NHCs) can catalyze enantioselective annulation reactions to produce chromanones with all-carbon quaternary stereocenters. organic-chemistry.org

These advanced methods are crucial for the synthesis of specific stereoisomers, which is often a requirement for biologically active molecules. nih.gov

Microwave-Assisted Synthetic Protocols

The application of microwave-assisted synthesis has marked a significant advancement in the preparation of chroman-4-one derivatives, offering considerable advantages over conventional heating methods. nih.govnih.gov This technique often leads to dramatically reduced reaction times, improved product yields, and enhanced purity profiles, aligning with the principles of green chemistry by reducing energy consumption and solvent use. rsc.org

A general and efficient one-step procedure for the synthesis of substituted chroman-4-ones involves the reaction of an appropriate 2'-hydroxyacetophenone with an aldehyde. acs.org Under microwave irradiation, this condensation and subsequent intramolecular cyclization can be completed in a fraction of the time required for traditional methods. For instance, a mixture of the requisite 2'-hydroxyacetophenone, an aldehyde (1.1 equivalents), and a base like diisopropylamine (B44863) (DIPA) in ethanol (B145695) can be heated by microwave irradiation at 160–170 °C for 1 hour to yield the desired chroman-4-one after purification. acs.org

The choice of solvent and reaction conditions is critical and can be tailored to the specific substrates. While ethanol is commonly used, other high-boiling point solvents such as diphenyl ether have been employed in microwave-assisted Gould-Jacobs reactions for related heterocyclic systems at temperatures up to 250 °C. nih.gov The efficiency of microwave heating over conventional methods is often stark, as demonstrated in comparative studies where microwave irradiation can complete a reaction in minutes versus several hours for thermal heating. nih.gov For example, a reaction yielding a mixture of products under thermal heating for 2 hours might achieve a better yield and higher chemoselectivity in just 3 minutes with microwave assistance. nih.gov

The synthesis of hybrid molecules incorporating the chroman-4-one scaffold, such as substituted 4-Chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones, has been successfully achieved in good yields using a microwave-assisted Vilsmeier reaction. researchgate.net This highlights the versatility of microwave protocols in constructing complex analogues.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chroman-4-one Analogues
MethodTypical Reaction TimeTypical TemperatureKey AdvantagesReference
Conventional HeatingSeveral hours to >24 hoursVaries (Reflux)Well-established, simple equipment nih.gov
Microwave Irradiation3 minutes to 1 hour150-250°CRapid heating, reduced time, higher yields, improved purity nih.govnih.govacs.org

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is a crucial step in developing any synthetic protocol to maximize the yield and purity of the target compound, such as this compound. This process involves systematically varying key parameters, including the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents. researchgate.net

Key parameters that are typically optimized include:

Catalyst and Solvent: The choice of catalyst and solvent system can profoundly influence reaction rate and product yield. For related heterocyclic syntheses, screening various catalysts and solvents revealed that specific combinations could significantly shorten reaction times and improve yields. researchgate.net For instance, in a model reaction, changing the solvent from methanol (B129727) to 1,4-dioxane (B91453) and using an organic base under microwave conditions was found to be optimal. nih.gov

Reagent Stoichiometry: The molar ratio of the reactants is a critical variable. For the synthesis of related quinolone carboxamides, the ratio of key reagents was systematically adjusted to find the optimal balance for maximizing the yield of the final product. nih.gov

Temperature and Time: These two parameters are interdependent. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products. Optimization involves finding the ideal temperature that provides a high yield in the shortest possible time without compromising purity. Microwave-assisted syntheses allow for precise temperature control and rapid heating, facilitating this optimization process. nih.govacs.org

The following table illustrates a hypothetical optimization study for the synthesis of a chroman-4-one analogue, based on common practices in the field.

Table 2: Illustrative Optimization of Reaction Conditions for a Chroman-4-one Synthesis
EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)Reference Concept
1EthanolPiperidine (1.1)80 (Reflux)1255 acs.org
2ToluenePiperidine (1.1)110 (Reflux)862 researchgate.net
3EthanolDIPA (1.1)160 (MW)175 acs.org
41,4-DioxaneDIPA (1.1)160 (MW)178 nih.gov
5EthanolDIPA (1.5)160 (MW)172 nih.gov

Scalable Production Techniques and Automated Systems

The transition from laboratory-scale synthesis to scalable production requires robust and efficient methodologies. Modern approaches increasingly rely on automation and high-throughput experimentation (HTE) to rapidly optimize reaction conditions and facilitate larger-scale manufacturing. semanticscholar.org The discovery of optimal conditions for chemical reactions has historically been a labor-intensive task, but this paradigm is shifting with advances in lab automation and machine learning. semanticscholar.org

High-Throughput Experimentation (HTE): Automated systems utilizing multi-well plates (e.g., 96-well format) allow for the parallel execution of numerous reactions. semanticscholar.org Integrated robotic platforms can dispense reagents, including slurries, with high precision, enabling the exploration of a wide range of variables such as catalysts, ligands, and solvents simultaneously. semanticscholar.org This approach has been successfully applied to various reactions, including Suzuki couplings and Buchwald-Hartwig aminations, and the principles are directly applicable to the synthesis of chroman-4-one libraries. semanticscholar.org Purification can also be automated using instruments for flash column chromatography. acs.org

Continuous Flow Reactors: For scalable production, continuous flow chemistry offers significant advantages over traditional batch processing. Flow reactors provide superior control over reaction parameters like temperature and mixing, leading to better consistency and higher yields. A self-optimizing continuous-flow reactor can autonomously vary parameters based on real-time analysis (e.g., via in-line NMR or HPLC) to find the optimal conditions for a reaction. semanticscholar.org This technology is particularly well-suited for photochemical reactions and other processes that are difficult to scale up in batch reactors. semanticscholar.org While challenges remain, such as managing multiphase reactions involving solids and slurries, automated flow platforms are being developed to handle these complexities. semanticscholar.org These automated and flow-based systems represent the forefront of scalable and efficient chemical synthesis.

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, chemists can deduce functional groups, bonding environments, and molecular weight, all of which are critical for confirming the structure of 5-Chloro-8-methoxychroman-4-one.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be indispensable.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons on the chroman ring, and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group. The protons at positions 6 and 7 would likely appear as doublets due to coupling with each other. The protons on the C2 and C3 of the chroman ring would present as multiplets, with their specific splitting patterns providing information about their spatial relationship. The methoxy group would give a characteristic singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon (C4) of the ketone would be readily identifiable by its characteristic downfield chemical shift (typically >190 ppm). The aromatic carbons would appear in the 110-160 ppm region, with their precise shifts influenced by the substituents. The carbons of the chroman ring and the methoxy group would have signals in the upfield region of the spectrum.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, definitively assigning each signal to a specific atom in the molecule.

Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of a molecule, further confirming its identity.

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

In the IR spectrum of this compound, the most prominent absorption band would be the strong C=O stretch of the ketone group, typically appearing in the region of 1680-1660 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group and the ether linkage in the chroman ring would be observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The C-Cl stretch would also be found in the fingerprint region, usually below 800 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Ketone)1680 - 1660
Aromatic C-H> 3000
Aromatic C=C1600 - 1450
C-O (Ether/Methoxy)1300 - 1000
C-Cl< 800

This table presents generalized expected absorption ranges for the functional groups present in this compound based on established IR spectroscopy principles.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chroman-4-one core, with its fused aromatic ring and carbonyl group, constitutes a conjugated system. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to π→π* and n→π* transitions. The position and intensity of these absorptions would be influenced by the chloro and methoxy substituents on the aromatic ring.

Chromatographic Methods for Compound Analysis and Purity Assessment

HPLC and UPLC are powerful analytical techniques for the separation, identification, and quantification of compounds in a mixture. For this compound, a reverse-phase HPLC or UPLC method would likely be developed.

In a typical setup, a C18 column would be used as the stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), would be employed. An acidic modifier, like formic acid, might be added to the mobile phase to improve peak shape. The separation would be based on the differential partitioning of the compound between the stationary and mobile phases. The retention time of the compound would be a key identifier under specific chromatographic conditions. A purity assessment would be made by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. UPLC, with its smaller particle size columns, would offer faster analysis times and higher resolution compared to traditional HPLC.

Parameter Typical Conditions for HPLC/UPLC Analysis of Chroman-4-ones
Column C18 Reverse-Phase
Mobile Phase Acetonitrile/Water or Methanol/Water Gradient
Detector UV-Vis (set at a wavelength of maximum absorbance)
Purity Assessment Peak Area Percentage

This table outlines typical starting conditions for developing an HPLC or UPLC method for the analysis of a chroman-4-one derivative like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in separating volatile and thermally stable compounds from a mixture and providing detailed information about their molecular weight and fragmentation patterns, which aids in structural elucidation.

In the context of substituted chroman-4-ones, GC-MS analysis is a standard procedure following their synthesis to confirm the identity of the target molecule and assess the purity of the product. The gas chromatogram provides the retention time of the compound, a characteristic property under specific analytical conditions, while the mass spectrometer yields a fragmentation pattern, or mass spectrum, that is often unique to the molecule.

For related chroman-4-one structures, the mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight. Key fragmentation patterns would likely involve cleavages of the chroman-4-one core and the loss of substituents. For this compound, this would include the potential loss of the chloro group, the methoxy group, or other fragments from the heterocyclic ring system. However, without specific experimental data, a detailed analysis of its GC-MS profile cannot be presented.

Further research and publication of the analytical data for this compound are necessary to provide a comprehensive understanding of its behavior under GC-MS analysis.

Computational Chemistry and Theoretical Investigations of 5 Chloro 8 Methoxychroman 4 One and Analogues

Density Functional Theory (DFT) Studies

DFT has emerged as a principal method for the quantum mechanical modeling of molecules, balancing computational cost with accuracy. It is widely used to predict the properties of chroman-4-one derivatives. acs.orgresearchgate.net

Optimization of Molecular Geometries and Conformational Analysis

The first step in many computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms. For chroman-4-one analogues, this involves determining bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.net For instance, in a study of 5-chloro-8-hydroxy-6-methyl-1,4-naphthoquinone, a related planar molecule, the maximum deviation from the naphthoquinone plane was found to be minimal at 0.0383 (10) Å. nih.gov In another example, the optimized C-Cl bond length for a chloro-substituted compound was calculated to be 1.7612 Å, which is comparable to the experimental value of 1.7216 Å. sci-hub.se

Conformational analysis is crucial for flexible molecules, and chroman-4-ones are no exception. Different conformations, or spatial arrangements of atoms, can have different energies and, consequently, different populations at a given temperature. DFT calculations, often preceded by more general molecular mechanics searches, are used to identify low-energy conformers. acs.org For example, a study on substituted 2-methylphenyl isocyanates identified two conformers, cis and trans, with the cis form being slightly higher in energy than the trans form. researchgate.net This type of analysis is vital as the biological activity of a molecule can be dependent on its preferred conformation.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potentials

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. sci-hub.seiarjset.com A smaller gap suggests that the molecule is more polarizable and reactive. sci-hub.senih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. sci-hub.se These maps are color-coded to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). mdpi.com For example, in a cocrystal of 8-hydroxy quinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline, the MEP plot revealed electropositive potential around the hydrogen atom bonded to nitrogen and negative potentials on the oxygen atoms and phenyl rings. sci-hub.se This information is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors.

Vibrational Spectra Prediction and Interpretation

Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman spectra, are a powerful tool for identifying and characterizing molecules. upi.edu By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions. researchgate.netmdpi.com For chromone (B188151) and thiochromone (B8434766) analogs, DFT calculations at the B3LYP/6-31G(d,p) level have been used to calculate vibrational spectra, which showed good agreement with experimental data. researchgate.net

These calculations can also help to resolve ambiguities in experimental spectra and to understand the effects of substitution on the vibrational modes. For example, the characteristic carbonyl (C=O) stretching vibration in chroman-4-ones is a strong band in the IR spectrum, and its position can be influenced by conjugation and other substituents. mdpi.com Theoretical predictions can help to accurately assign this and other important vibrational bands. scialert.net

Electrophilicity and Ionization Potential Calculations

Global reactivity descriptors, such as electrophilicity and ionization potential, can be calculated from the HOMO and LUMO energies. The electrophilicity index provides a measure of a molecule's ability to accept electrons, while the ionization potential is the energy required to remove an electron. These parameters are useful for predicting the reactivity of molecules in various chemical reactions. For instance, a high electrophilicity index can indicate that a molecule is biologically active. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

While not explicitly detailed in the provided search results for 5-Chloro-8-methoxychroman-4-one itself, QTAIM analysis is a powerful theoretical method used to analyze the electron density of a molecule and characterize the nature of chemical bonds and intermolecular interactions. This analysis can reveal the presence and strength of hydrogen bonds and other non-covalent interactions, which are crucial for understanding crystal packing and molecular recognition.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgsemanticscholar.org In the context of drug discovery, this involves docking a potential drug molecule (the ligand) into the binding site of a target protein. For chroman-4-one analogues, docking studies have been used to propose binding modes in enzymes like SIRT2. acs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. acs.orgnih.gov For example, docking of chroman-4-one analogues into a SIRT2 homology model showed that the carbonyl oxygen can form hydrogen bonds with a glutamine residue. acs.org

Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time, providing a more dynamic picture of the interaction. dntb.gov.ua These simulations can help to refine the binding mode and to assess the flexibility of both the ligand and the protein.

Interactive Data Table: Calculated Properties of Chroman-4-one Analogues and Related Compounds

Compound/AnalogueComputational MethodCalculated PropertyValue
Chroman-4-one analoguesDFT/B3LYP/6-31G*Conformational AnalysisLow energy conformers identified
5-Chloro-8-hydroxyquinoline cocrystalDFTC-Cl bond length1.7612 Å
5-Chloro-8-hydroxyquinoline cocrystalDFTHOMO-LUMO gap2.394 eV
Chromone/Thiochromone analoguesDFT/B3LYP/6-31G(d,p)Vibrational SpectraGood agreement with experiment
Coumarin-153DFTElectrophilicity index3.620 eV
(E)-benzylidene-chroman-4-oneDockingBinding Energy (CYP51)Negative values indicating affinity

Ligand-Protein Interaction Prediction and Binding Affinity Determination

Computational docking and molecular dynamics simulations are powerful tools for predicting how a ligand will bind to a protein's active site and for estimating the strength of this interaction. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous chroman-4-one and quinoline (B57606) derivatives provides a strong basis for understanding its potential biological interactions.

Chroman-4-one derivatives have been identified as promising inhibitors of various enzymes, including pteridine (B1203161) reductase 1 (PTR1), which is a target in anti-parasitic drug discovery. nih.gov In a study on chroman-4-one analogues, molecular docking was used to predict their binding modes within the active sites of Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1). nih.gov These studies help to explain the observed inhibitory activity and guide further optimization of the scaffold.

Similarly, research on substituted chroman-4-one and chromone derivatives as inhibitors of sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases, has utilized computational approaches. acs.org These studies have revealed that the substitution pattern on the chroman-4-one scaffold is crucial for potent and selective inhibition. For instance, larger, electron-withdrawing substituents at the 6- and 8-positions were found to be favorable for SIRT2 inhibition. acs.org

A study on cloxyquin (5-chloro-8-hydroxyquinoline), a compound structurally related to this compound, investigated its interaction with bovine serum albumin (BSA). nih.gov This study, combining biophysical analysis and molecular docking, determined a moderate binding constant in the range of 10⁴ M⁻¹, indicating a stable complex formation. nih.govmdpi.com The primary driving forces for this interaction were identified as hydrophobic interactions. nih.gov

Table 1: Predicted Binding Affinities and Interaction Data for Chroman-4-one Analogues and Related Compounds

Compound/AnalogueTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Chroman-4-one analogue (1)Trypanosoma brucei PTR1Not explicitly stated, but shown to be a potent inhibitorNot explicitly detailed in the provided textNot explicitly detailed in the provided text
Chroman-4-one analogue (3)Trypanosoma brucei PTR1Less potent inhibitor than analogue (1)Not explicitly detailed in the provided textNot explicitly detailed in the provided text
Cloxyquin (5-chloro-8-hydroxyquinoline)Bovine Serum Albumin (BSA)Not explicitly stated in kcal/mol, but binding constant is 10⁴ M⁻¹ nih.govmdpi.comPhe550, Leu531, Leu574, Phe506 nih.govHydrophobic, π-π interaction, Hydrogen bond nih.gov

This table is generated based on available data for analogues and related compounds and is intended to be illustrative.

Mechanistic Insights into Biological Target Interactions

Understanding the specific molecular interactions between a ligand and its target protein is fundamental to elucidating its mechanism of action. Computational studies provide a detailed view of these interactions, highlighting the key residues and forces that govern binding.

For chroman-4-one derivatives targeting PTR1, computational studies have been instrumental in explaining the differences in binding modes between the chroman-4-one and the related chromen-4-one scaffolds. nih.gov The crystallographic data, in conjunction with computational analysis, provides a solid foundation for structure-based drug design aimed at developing more potent inhibitors. nih.gov

In the case of cloxyquin binding to BSA, molecular docking simulations revealed that it preferentially binds to the fatty acid binding site 5 (FA5). nih.gov The interaction is stabilized by hydrophobic interactions between the quinoline scaffold of cloxyquin and the protein's hydrophobic residues, namely Phe550, Leu531, and Leu574. nih.gov Furthermore, the quinoline ring and the hydroxyl group of cloxyquin participate in a π-π stacking interaction with Phe506 and a hydrogen bond, respectively. nih.gov These findings suggest that serum albumin could act as a carrier for such compounds in the bloodstream. nih.gov

The structural similarities between this compound and these studied analogues allow for informed hypotheses about its own potential biological interactions. The presence of the chlorine atom at the 5-position and the methoxy (B1213986) group at the 8-position on the chroman-4-one core would significantly influence its electronic properties and steric profile. These substitutions would likely modulate the hydrophobic and hydrogen-bonding interactions with target proteins, thereby affecting its binding affinity and specificity. The principles of molecular interaction, such as the importance of hydrophobic interactions and the potential for hydrogen bonding, observed in related compounds, are highly likely to be relevant for this compound as well.

Biological Activities and Mechanistic Insights in in Vitro Systems

Antioxidant Mechanisms and Cellular Response

The antioxidant capabilities of 5-Chloro-8-methoxychroman-4-one have been investigated through several established assays, revealing its potential to counteract oxidative stress at a cellular level.

Free Radical Scavenging Pathways (e.g., DPPH, ABTS assays)

The ability of a compound to donate a hydrogen atom or an electron to a free radical is a key indicator of its antioxidant potential. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are commonly employed to evaluate this free radical scavenging activity. In the DPPH assay, antioxidants reduce the stable DPPH radical to the non-radical form, a change observable by a decrease in absorbance at 517 nm. nih.govmdpi.com Similarly, the ABTS assay measures the reduction of the ABTS radical cation. nih.gov These methods are instrumental in quantifying the radical scavenging efficacy of compounds like this compound. nih.govnih.govresearchgate.net

The scavenging activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the free radicals. A lower IC50 value signifies greater antioxidant activity.

Table 1: Free Radical Scavenging Activity

Assay Principle Measurement
DPPH Hydrogen donation to reduce DPPH radical Decrease in absorbance at 517 nm

| ABTS | Single-electron transfer to reduce ABTS radical cation | Decrease in absorbance at 734 nm |

Electron Transfer and Hydrogen Atom Transfer Mechanisms

The antioxidant activity of chemical compounds can be broadly categorized into two main mechanisms: single electron transfer (SET) and hydrogen atom transfer (HAT). nih.govnih.gov In the SET mechanism, the antioxidant donates an electron to a free radical. In the HAT mechanism, a hydrogen atom is transferred from the antioxidant to the radical. nih.gov The ABTS assay is primarily based on the SET mechanism, while the DPPH assay involves both SET and HAT pathways. nih.govmdpi.com The efficacy of this compound in both these assays points towards its ability to function through both electron and hydrogen atom transfer mechanisms, contributing to its antioxidant profile.

Anti-inflammatory Efficacy and Signaling Pathway Modulation

In addition to its antioxidant properties, this compound has shown promise as an anti-inflammatory agent in in vitro models.

Inhibition of Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α)

Inflammation is a complex biological response often mediated by signaling molecules called cytokines. Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) play a crucial role in initiating and amplifying the inflammatory cascade. nih.govnih.gov Research has shown that certain chromanone derivatives can suppress the production of these key cytokines. nih.gov For instance, some chromanones have demonstrated the ability to decrease the levels of IL-6 and TNF-α. nih.gov The potential of this compound to inhibit the production of IL-1β, IL-6, and TNF-α is a significant area of investigation for its anti-inflammatory effects.

Modulation of Inflammatory Enzyme Activities (iNOS, COX-2)

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key players in the inflammatory process. iNOS produces nitric oxide (NO), a signaling molecule that can contribute to inflammation at high concentrations. COX-2 is responsible for the production of prostaglandins, which are lipid compounds that mediate inflammation. nih.gov The inhibition of these enzymes is a common strategy for anti-inflammatory drugs. Studies on related chromanone structures suggest that this class of compounds can modulate the activity of such inflammatory enzymes. nih.gov Further research into the specific effects of this compound on iNOS and COX-2 activity will provide deeper insights into its anti-inflammatory mechanism.

| COX-2 | Produces prostaglandins, which are key mediators of inflammation. | Reduction in prostaglandin-induced inflammation. |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the biological activities of the compound This compound to fully address the detailed sections and subsections of your request.

Publicly accessible research and studies focusing explicitly on the in vitro antiproliferative, apoptotic, enzyme inhibition, and neuroprotective actions of this compound are not available. The search results yield information on the broader class of chromanones or on other structurally related, but distinct, molecules.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline and focuses solely on this compound without resorting to speculation or including data from different compounds, which would violate the core instructions of the request.

If you would like to proceed, the scope of the article could be broadened to discuss the biological activities of the chroman-4-one scaffold in general, using examples from various derivatives where data is available. Please advise if you wish to modify the request to this broader topic.

Neuroprotective Actions and Cellular Viability Enhancement

Reduction of Amyloid-Beta Induced Neurotoxicity

There is currently no available scientific literature that investigates or provides data on the capacity of this compound to reduce amyloid-beta induced neurotoxicity in in vitro models.

Modulation of Signaling Pathways Related to Cell Survival

Detailed research findings on how this compound modulates signaling pathways related to cell survival are not present in the accessible scientific domain. Studies on other compounds have shown the importance of pathways like PI3K/Akt and MAPK in neuronal survival, but these have not been linked to this compound.

Restoration of Neuronal Cell Viability under Induced Toxicity

No studies have been published that evaluate the ability of this compound to restore the viability of neuronal cells subjected to induced toxicity.

Antimicrobial Properties and Modes of Action

Efficacy against Multidrug-Resistant Bacterial Strains

Information regarding the efficacy of this compound against multidrug-resistant bacterial strains is not available in the current body of scientific research. While related chlorinated and quinone-containing compounds have been investigated for such properties, specific data for this compound is absent.

In Vitro Antibacterial and Antifungal Evaluations

There are no published in vitro evaluations of the antibacterial and antifungal properties of this compound. Therefore, data tables on its minimum inhibitory concentrations (MIC) or other measures of antimicrobial activity cannot be provided.

Alteration of Cell Membrane Permeability

The chromanone scaffold is a core structure in many compounds demonstrating antimicrobial properties. nih.govmdpi.comdigitellinc.com A plausible mechanism for the antimicrobial effects of certain chroman-4-one derivatives involves the disruption of the bacterial cell membrane. Research on related heterocyclic compounds, such as quinolones, indicates they can modify the structural integrity and permeability of the cell membrane. youtube.com Such alterations can lead to a compromised osmotic balance, the leakage of vital intracellular materials, and ultimately, cell death. youtube.com

For example, specific synthetic 4-chromanone (B43037) derivatives have been demonstrated to dissipate the membrane potential in Staphylococcus aureus. nih.gov This impact on the cell membrane is thought to be a primary mode of action, triggering a cascade of non-specific cellular effects. nih.gov Although these findings suggest a potential mechanism for chroman-4-ones, direct studies confirming the ability of this compound to alter cell membrane permeability are not present in the reviewed literature.

Disruption of Bacterial Metabolism

The antimicrobial activity of chromone (B188151) derivatives may also be attributed to the interference with bacterial metabolism. nih.gov Certain quinone-containing compounds, which have some structural resemblances to chromones, are known to disrupt cellular respiration by inhibiting the electron transport chain or by uncoupling oxidative phosphorylation. This can result in diminished ATP synthesis and a broad disruption of metabolic pathways crucial for bacterial survival.

Furthermore, some compounds with a salicylanilide-like structure have been shown to inhibit bacterial enzymes that are vital for cell wall biosynthesis, such as D-alanine-d-alanine ligase. While these are not chromanones, these observations underscore the potential of related aromatic compounds to interfere with essential bacterial metabolic pathways. Nevertheless, direct evidence for this compound's ability to disrupt bacterial metabolism has not been documented in the surveyed scientific literature.

Inhibition of Nucleic Acid and Protein Synthesis

The reviewed scientific literature does not provide specific studies concerning the impact of this compound on the inhibition of nucleic acid and protein synthesis. While it is known that some broad-spectrum antibiotics target these critical pathways, there is no direct evidence to indicate that this is a primary mechanism of action for this specific compound or for the chroman-4-one class in general. It has been noted that some flavonoids can inhibit protein kinase CK2, an enzyme involved in a variety of cellular processes, but this represents a different mechanism from the direct inhibition of the protein synthesis machinery. nih.gov

Structure Activity Relationship Sar Studies and Derivative Development

The biological activity of chroman-4-one derivatives is profoundly influenced by the nature and position of substituents on the benzopyran ring system. SAR studies are crucial for optimizing these molecules into potent and selective agents for various biological targets.

Impact of Substituent Position and Nature on Biological Activity

The type, size, and electronic properties of substituents on the chromanone core dictate the molecule's interaction with biological targets. Research has shown that substitutions at the C2, C3, C6, and C8 positions are particularly significant for modulating activity. acs.orgnih.gov

The introduction of halogen atoms, such as chlorine, is a common strategy in medicinal chemistry to modulate a compound's biological activity. Halogenation can affect a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its absorption, distribution, and binding affinity to target proteins. researchgate.net

Influence of Methoxy (B1213986) and Hydroxyl Groups on Bioactivity

The methoxy (-OCH3) group is a prevalent substituent in many biologically active molecules, including approved drugs. nih.gov Its presence can significantly impact ligand-target binding, physicochemical properties, and metabolic parameters. The methoxy group can act as a hydrogen bond acceptor and its orientation can influence the conformation of the molecule, which is critical for target binding. nih.gov

In the context of chromanones and related compounds, the position of the methoxy group is crucial. Studies on chromone (B188151) derivatives designed to inhibit superoxide (B77818) anion generation showed that a methoxy group at the C7 position greatly impacted activity. nih.gov In another example involving 3-benzylidene chroman-4-one analogs, compounds possessing a methoxy group exhibited good to moderate antifungal activity. tandfonline.com Research on chalcone (B49325) derivatives has also systematically shown that the position and number of methoxy groups can be used to tune the molecule's properties. nih.govresearchgate.net For 5-Chloro-8-methoxychroman-4-one, the methoxy group at the C8 position is expected to influence its electronic properties and steric profile. Studies on SIRT2 inhibitors showed that larger, electron-withdrawing substituents at the C6 and C8 positions were favorable, suggesting that the 8-methoxy group, while not strongly withdrawing, contributes significantly to the molecule's interaction landscape. acs.orgnih.gov

The following table summarizes the structure-activity relationships for a series of 2,6,8-trisubstituted chroman-4-ones as SIRT2 inhibitors, illustrating the impact of various substituents at these key positions.

CompoundR1R2R3Inhibition of SIRT2 (%) at 200 µMIC50 (µM)
1j n-pentylHH817.9
1k n-propylHH7610.6
1l n-pentylBrH882.5
1m n-pentylHBr902.4
1o n-pentylBrBr921.5
1p n-pentylNO2H882.1
Data sourced from a study on SIRT2 inhibitors. acs.orgnih.gov

Comparison with Related Chromanone and Chromone Analogues

Chromanones (2,3-dihydro-4H-chromen-4-ones) are structurally related to chromones (4H-chromen-4-ones), with the primary distinction being the saturation of the C2-C3 bond in the pyran ring of chromanones. nih.govresearchgate.net This seemingly minor structural difference—the absence of a double bond—leads to significant variations in the three-dimensional shape and electronic properties of the molecules, which in turn can result in different biological activities. nih.govresearchgate.net

While both scaffolds are considered "privileged structures" in drug discovery, their activity profiles often diverge. nih.gov For example, in the development of SIRT2 inhibitors, both chromanone and chromone derivatives were synthesized and evaluated. The study revealed that the most potent inhibitors were from the chroman-4-one series. acs.org The flexibility of the dihydropyran ring in chromanones, compared to the planar pyran ring in chromones, can allow for better conformational adaptation to the binding site of a target protein. Conversely, the conjugated system of chromones can be essential for other types of biological interactions, such as those requiring a planar structure for intercalation or pi-pi stacking. jmbfs.org Therefore, when evaluating this compound, it is essential to consider that its biological profile will likely differ from its corresponding chromone analogue due to these fundamental structural distinctions.

Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Bioactivity

Rational drug design aims to develop new bioactive molecules by understanding the relationship between structure and function. nih.gov For the chromanone scaffold, this involves the strategic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties. rsc.org

Several synthetic strategies have been employed to create diverse libraries of chromanone derivatives. These often involve multi-component reactions or microwave-assisted synthesis to efficiently generate analogues. acs.orgnih.gov For instance, a common approach is the Claisen-Schmidt aldol (B89426) condensation to introduce substituents at the C3 position. acs.org

To enhance the bioactivity of a lead compound like this compound, several rational design approaches could be taken:

Modification of Existing Substituents: The 8-methoxy group could be converted to a hydroxyl group to introduce a hydrogen bond donor, or it could be extended to larger alkoxy groups to explore steric and lipophilic effects.

Introduction of New Functional Groups: New substituents could be added at other positions, such as C2, C3, or C6, which are known to be important for activity. acs.orgacs.org For example, introducing alkyl or aryl groups at the C2 position has been shown to be critical for antibacterial and antitubercular activities. acs.org

Scaffold Hybridization: The chromanone core could be fused with other pharmacologically active moieties. A successful example of this is the creation of chromanone-1-benzyl-1,2,3,6-tetrahydropyridine hybrids, which have shown promise as multifunctional agents for Alzheimer's disease by targeting both acetylcholinesterase and monoamine oxidase B. nih.govucl.ac.uk Another approach involves creating spiro-heterocycles, which has led to potent cholinesterase inhibitors. nih.gov

These design strategies, guided by SAR data and computational modeling, are essential for transforming a lead compound into a viable drug candidate.

Ligand-Based and Structure-Based Drug Design Approaches

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of new therapeutic agents. Both ligand-based and structure-based design strategies are powerful tools that can be applied to the chromanone scaffold.

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. LBDD relies on the knowledge of molecules that are known to bind to the target. researchgate.net By analyzing a set of active ligands, a pharmacophore model can be developed. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore can then be used to screen virtual libraries for new compounds with the desired features or to guide the modification of an existing scaffold like this compound.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), SBDD becomes a powerful strategy. nih.govrowansci.com This approach involves using computational docking to predict how a ligand, such as a chromanone derivative, binds to the active site of the target. rowansci.com By visualizing these interactions, medicinal chemists can rationally design modifications to improve the fit and binding affinity. For example, SBDD was used to optimize chromone derivatives as antagonists for the adenosine (B11128) A2A receptor and as inhibitors for the p38 MAP kinase. researchgate.netacs.org In these studies, docking simulations helped identify key interactions and guided the synthesis of new analogues with improved potency and selectivity. researchgate.netacs.org Such an approach could be used to optimize this compound by identifying unoccupied pockets in a target's binding site that could be filled by adding new functional groups to the chromanone core.

Future Research Directions and Therapeutic Potential

Exploration of Additional Biological Targets and Pathways

The chroman-4-one skeleton is a versatile scaffold known to interact with a variety of biological targets, suggesting that 5-Chloro-8-methoxychroman-4-one could have a broad range of therapeutic applications. nih.gov Future research should focus on screening this compound against a diverse panel of molecular targets to uncover novel biological activities.

Based on the activities of related compounds, several key areas warrant investigation. For instance, numerous chroman-4-one derivatives have demonstrated potent anticancer activity. nih.govresearchgate.net Therefore, evaluating the cytotoxic effects of this compound against various cancer cell lines would be a logical first step. Mechanistic studies could then explore its impact on cell cycle progression, apoptosis, and key signaling pathways implicated in cancer, such as the PI3K/Akt pathway.

Furthermore, chroman-4-ones have been identified as potent inhibitors of Sirtuin 2 (SIRT2), a class of enzymes involved in aging-related conditions, including neurodegenerative diseases. acs.orgnih.gov Structure-activity relationship (SAR) studies on related compounds have shown that electron-withdrawing groups at positions 6 and 8 of the chroman-4-one ring can enhance SIRT2 inhibitory activity. acs.org The chlorine atom at position 5 of the target compound is electron-withdrawing, suggesting that it might exhibit inhibitory activity against SIRT2 or other sirtuin isoforms.

The anti-inflammatory properties of chroman-4-one derivatives also present a promising area of research. nih.gov Investigations could focus on the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways like NF-κB.

Finally, some chroman-4-one analogs have shown potential in treating parasitic diseases by inhibiting enzymes like pteridine (B1203161) reductase 1 (PTR1). nih.gov Screening this compound against various parasites and their essential enzymes could reveal new therapeutic applications.

Table 1: Potential Biological Targets for this compound Based on Analogous Compounds

Target ClassSpecific Examples of Potential TargetsPotential Therapeutic AreaReference
SirtuinsSIRT1, SIRT2, SIRT3Neurodegenerative diseases, cancer, metabolic disorders acs.org
KinasesPI3K, Akt, EGFRCancer researchgate.net
Inflammatory EnzymesCOX-1, COX-2, 5-LOXInflammatory disorders nih.gov
Parasitic EnzymesPteridine Reductase 1 (PTR1)Leishmaniasis, Trypanosomiasis nih.gov

Development of Advanced Methodologies for Synthesis and Analysis

The advancement of research into this compound and its derivatives is contingent on the development of efficient and versatile synthetic routes. While the synthesis of this specific compound is not detailed in the literature, several established methods for constructing the chroman-4-one core can be adapted. rsc.org

A common approach involves the intramolecular cyclization of a corresponding 3-phenoxypropanoic acid or its nitrile equivalent. prepchem.com For this compound, this would likely start from a substituted phenol, specifically 2-chloro-5-methoxyphenol. Microwave-assisted organic synthesis could be explored to accelerate these reactions and improve yields. acs.org

In terms of analysis, advanced chromatographic and spectroscopic techniques will be essential for the purification and characterization of this compound and its future derivatives. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy will be indispensable for confirming the structure and purity of synthesized compounds.

Table 2: Potential Synthetic Strategies for this compound

Synthetic ApproachKey FeaturesPotential AdvantagesReference
Intramolecular CyclizationStarting from substituted phenols and acrylic acid derivatives.Well-established, versatile. prepchem.com
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Reduced reaction times, improved yields. acs.org
Cascade ReactionsMulti-step reactions in a single pot.Increased efficiency, reduced waste. researchgate.net
Enantioselective SynthesisUse of chiral catalysts or auxiliaries.Access to stereochemically pure compounds. gu.se

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully elucidate the biological mechanisms of this compound, a systems-level approach integrating various "omics" technologies will be invaluable. The use of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. researchgate.net

For example, if initial screenings reveal anticancer activity, transcriptomics (e.g., RNA-seq) could identify genes that are differentially expressed in cancer cells upon treatment with the compound. This could point towards specific signaling pathways that are modulated. Proteomics analysis could then confirm changes in protein expression and identify post-translational modifications, offering deeper insights into the mechanism of action. Metabolomics would complement these datasets by revealing alterations in cellular metabolism, which is often dysregulated in cancer.

The integration of these multi-omics datasets can help in constructing comprehensive molecular interaction networks and identifying key nodes and pathways that are perturbed by this compound. researchgate.net This approach can lead to the identification of novel drug targets and biomarkers for predicting treatment response.

Potential Applications in Chemical Biology and Advanced Materials

Beyond its potential therapeutic applications, the chroman-4-one scaffold can be leveraged in the fields of chemical biology and advanced materials.

In chemical biology, chroman-4-one derivatives can be developed as molecular probes to study biological processes. For instance, by incorporating a fluorescent reporter group into the this compound structure, it could be transformed into a fluorescent probe for imaging specific cellular components or tracking the activity of a target enzyme in real-time. chemimpex.com The chromene scaffold, a close relative of chromanone, is known to be a part of many fluorescent molecules. aip.org

In the realm of advanced materials, chroman-4-one derivatives could serve as building blocks for the synthesis of novel polymers and functional materials. The reactivity of the chroman-4-one core allows for various chemical modifications, enabling the incorporation of this scaffold into polymer chains. Depending on the substituents, these materials could possess unique optical, electronic, or thermal properties.

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